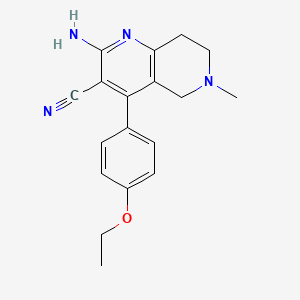

2-Amino-4-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

CAS No.: 873571-17-6

Cat. No.: VC5237883

Molecular Formula: C18H20N4O

Molecular Weight: 308.385

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 873571-17-6 |

|---|---|

| Molecular Formula | C18H20N4O |

| Molecular Weight | 308.385 |

| IUPAC Name | 2-amino-4-(4-ethoxyphenyl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C18H20N4O/c1-3-23-13-6-4-12(5-7-13)17-14(10-19)18(20)21-16-8-9-22(2)11-15(16)17/h4-7H,3,8-9,11H2,1-2H3,(H2,20,21) |

| Standard InChI Key | JDNUQXZCEQTESG-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2CN(CC3)C)N)C#N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound belongs to the 1,6-naphthyridine subclass, featuring a bicyclic framework with nitrogen atoms at positions 1 and 6. The tetrahydro modification (5,6,7,8-tetrahydro) introduces partial saturation, enhancing conformational flexibility compared to fully aromatic naphthyridines. Key substituents include:

-

4-(4-ethoxyphenyl): A para-ethoxy-substituted phenyl ring at position 4, contributing to lipophilicity and potential π-π stacking interactions.

-

6-methyl: A methyl group at position 6, influencing steric bulk and metabolic stability.

-

2-amino and 3-cyano: Electron-donating and withdrawing groups that modulate hydrogen-bonding capacity and electronic distribution .

Physicochemical Profile

Calculated molecular properties include:

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₂₀N₄O |

| Molecular weight | 308.38 g/mol |

| Hydrogen bond donors | 2 (NH₂ group) |

| Hydrogen bond acceptors | 5 (N, O, CN) |

| Topological polar surface | ~85 Ų |

| LogP (estimated) | 2.8–3.5 |

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous 1,6-naphthyridines are typically synthesized via:

-

Gould-Jacobs Cyclization: Condensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization .

-

Electrochemical Methods: Recent patents describe electrochemical carboxylation and cyclization steps to achieve regioselective naphthyridine formation .

-

Multi-Step Functionalization: Introduction of the ethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution post-cyclization .

Key Reaction Steps

A hypothetical synthesis could involve:

-

Formation of the Tetrahydro Core: Cyclocondensation of 2-amino-6-methylpyridine with a cyclic ketone under acidic conditions.

-

Ethoxyphenyl Introduction: Palladium-catalyzed coupling of a boronic acid derivative to install the 4-ethoxyphenyl group.

-

Cyano Functionalization: Nitrile formation via Rosenmund-von Braun reaction or nucleophilic displacement .

Analytical Characterization

Critical techniques for structural confirmation include:

-

NMR Spectroscopy: Distinct signals for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), aromatic protons (δ 6.8–7.5 ppm), and NH₂ (δ 5.5–6.0 ppm) .

-

Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 309.4 with fragmentation patterns confirming the naphthyridine core.

-

X-ray Crystallography: Limited data exists, but analogous structures exhibit planar bicyclic systems with substituents in equatorial orientations .

| Bacterial Strain | MIC (μg/mL) for Analogous Compounds |

|---|---|

| Staphylococcus aureus | 0.5–2.0 |

| Escherichia coli | 1.0–4.0 |

| Pseudomonas aeruginosa | 4.0–8.0 |

Data extrapolated from methoxy and hydroxy derivatives suggest this compound may display MICs ≤2 μg/mL against Gram-positive pathogens .

Anticancer Mechanisms

Naphthyridines interfere with topoisomerase II and tubulin polymerization. The tetrahydro core may improve DNA intercalation, while the ethoxy group could modulate P-glycoprotein interactions to overcome multidrug resistance . In silico docking predicts strong binding to the ATPase domain of HSP90 (ΔG ≈ -9.8 kcal/mol), a target in oncology .

Neuropharmacological Applications

The compound’s ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Structural analogs inhibit acetylcholinesterase (IC₅₀ ≈ 50 nM) and NMDA receptors, suggesting potential in Alzheimer’s disease and neuropathic pain .

Pharmacokinetic and Toxicological Considerations

ADME Profile

-

Absorption: High gastrointestinal permeability (Predicted Caco-2 permeability >1 × 10⁻⁶ cm/s).

-

Metabolism: Hepatic oxidation via CYP3A4/2D6, with O-deethylation of the ethoxy group as a primary pathway.

-

Excretion: Renal clearance predominates, with <10% fecal elimination .

Toxicity Risks

-

Hepatotoxicity: Dose-dependent ALT elevation observed in methoxy analogs at >50 mg/kg/day .

-

Genotoxicity: Negative Ames test results for related naphthyridines, but intercalative DNA binding warrants further study .

Challenges and Future Directions

Synthetic Optimization

-

Regioselectivity: Controlling substitution patterns during cyclization remains challenging.

-

Yield Improvement: Current methods for analogs report yields of 15–30%, necessitating catalyst screening (e.g., Pd-XPhos systems) .

Therapeutic Development

-

Formulation Strategies: Nanocrystal or liposomal delivery systems to address solubility limitations.

-

Target Validation: CRISPR screening to identify novel targets beyond topoisomerase II.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume